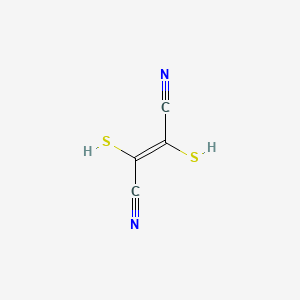

(E)-2,3-Dimercapto-2-butenedinitrile

Descripción

Historical Context and Significance in Coordination Chemistry

The study of dithiolene-type ligands began to gain significant momentum in the early 1960s, with foundational work on metal complexes containing unsaturated dithiolate ligands. acs.org The sodium salt of maleonitriledithiolate, Na₂S₂C₂(CN)₂, was first described in 1958. wikipedia.org This period saw a surge of activity from multiple research groups who synthesized and investigated the structural, electrochemical, and spectroscopic properties of these complexes. acs.org These compounds, including those with the mnt ligand, were immediately recognized for their unusual characteristics, such as undergoing facile one-electron transfer reactions and displaying intense colors. acs.org

The significance of dithiolene complexes in coordination chemistry was quickly established. They provided early, compelling examples of "non-innocent" ligand behavior, where conventional oxidation state formalisms were insufficient to describe their electronic structures. acs.org Furthermore, the investigation of tris(dithiolene) complexes led to the discovery of the first molecular compounds with a trigonal prismatic coordination geometry, a departure from the more common octahedral arrangement. wikipedia.orgacs.org Early research in the field, popularized by chemists like Gerhard N. Schrauzer, laid a solid foundation for the subsequent exploration of metal complexes with redox-active ligands. wikipedia.orgacs.org

Role as a Dithiolate Ligand and its Unique Electronic Characteristics

As a dithiolate ligand, maleonitriledithiolate binds to a metal center through its two sulfur donor atoms, forming a stable five-membered chelate ring. ontosight.ai Its electronic characteristics are what truly set it apart and are a direct consequence of its molecular structure.

Redox Activity and Non-Innocence: The most defining feature of the mnt ligand is its redox activity. It can exist in three different oxidation states: the dianionic dithiolate [mnt]²⁻, a monoanionic radical [mnt]¹⁻, and a neutral dithioketone [mnt]⁰. wikipedia.org Because the ligand can act as an electron reservoir, the redox changes observed in a metal-mnt complex are often not confined to the metal center but are shared with the ligand framework. nih.govacs.org This "non-innocent" character means that electronic transitions and redox potentials are properties of the complex as a whole, rather than just the metal or the ligand. princeton.edu

π-Acceptor Capability: The maleonitrile (B3058920) backbone, featuring two electron-withdrawing nitrile groups, allows the mnt ligand to function as a π-acceptor. ontosight.ai This enables it to participate in back-bonding with the metal center, a process that contributes significantly to the stability and unique electronic properties of its complexes. ontosight.ai

The key electronic properties of the maleonitriledithiolate ligand are summarized in the table below.

| Property | Description |

| Ligand Type | Bidentate, Dithiolene |

| Binding Mode | Chelates to a metal center via two sulfur donor atoms. ontosight.ai |

| Redox Activity | Exists in multiple, stable oxidation states ([mnt]²⁻, [mnt]¹⁻, [mnt]⁰), acting as an electron reservoir in complexes. wikipedia.org |

| Non-Innocence | Participates directly in redox reactions, making the assignment of the metal's formal oxidation state ambiguous. wikipedia.orgacs.org |

| Electronic Nature | Acts as a π-acceptor ligand due to electron-withdrawing nitrile groups, engaging in back-bonding with the metal. ontosight.ai |

| Spectroscopic Features | Complexes often exhibit intense colors due to low-energy electronic transitions within the delocalized π-system. acs.org |

Scope of Academic Research Domains for Maleonitriledithiolate Complexes

The unique combination of redox activity, electronic delocalization, and structural versatility has made maleonitriledithiolate complexes a subject of interest across a wide range of scientific disciplines. The research domains are diverse, leveraging the specific magnetic, optical, and electrical properties that arise from the interaction of the mnt ligand with various metal centers. ontosight.ai

The primary areas of academic research involving mnt complexes are outlined below.

| Research Domain | Focus of Study |

| Materials Science | Development of new materials with tailored magnetic, optical, or electrical properties. This includes the design of molecular conductors, superconductors, and magnetic materials. ontosight.aitandfonline.comacs.org |

| Molecular Electronics | Investigation of mnt complexes as components in molecular-scale electronic devices, owing to their redox properties and ability to form conductive, stacked structures. ontosight.aiacs.org |

| Coordination Chemistry | Fundamental studies of synthesis, structure, bonding, and reactivity. Mnt complexes serve as model systems for understanding non-innocent ligand behavior and electron delocalization. wikipedia.orgacs.org |

| Catalysis | Exploration of mnt complexes as potential catalysts for chemical reactions, where the redox-active ligand can facilitate electron transfer processes during a catalytic cycle. ontosight.ai |

| Bioinorganic Chemistry | Serving as synthetic analogs for the active sites of certain metalloenzymes. Dithiolene moieties are found in the molybdopterin cofactor of molybdenum and tungsten enzymes, making mnt complexes relevant models. wikipedia.orgnih.gov |

Structure

3D Structure

Propiedades

Fórmula molecular |

C4H2N2S2 |

|---|---|

Peso molecular |

142.2 g/mol |

Nombre IUPAC |

(E)-2,3-bis(sulfanyl)but-2-enedinitrile |

InChI |

InChI=1S/C4H2N2S2/c5-1-3(7)4(8)2-6/h7-8H/b4-3+ |

Clave InChI |

DMDOIBWPFWJPQJ-ONEGZZNKSA-N |

SMILES isomérico |

C(#N)/C(=C(/C#N)\S)/S |

SMILES canónico |

C(#N)C(=C(C#N)S)S |

Sinónimos |

maleinitriledithiolate maleonitriledithiolate |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of E 2,3 Dimercapto 2 Butenedinitrile

Conventional Synthesis Routes for Disodium (B8443419) Maleonitriledithiolate

The primary precursor for research involving (E)-2,3-Dimercapto-2-butenedinitrile is its corresponding disodium salt, disodium maleonitriledithiolate, often abbreviated as Na₂mnt. The conventional and most widely adopted synthesis for this salt is a one-pot reaction that utilizes simple, readily available starting materials: sodium cyanide (NaCN) and carbon disulfide (CS₂).

8 NaCN + 8 CS₂ → 4 Na₂S₂C₂(CN)₂ + S₈ wikipedia.org

The resulting product, Na₂S₂C₂(CN)₂, is an air-sensitive, yellow solid that is soluble in solvents like ethanol (B145695) and dimethylformamide (DMF). wikipedia.org Its isolation in a stable form was crucial for the subsequent explosion of research into dithiolene chemistry, as it serves as the fundamental building block for a vast array of metal complexes.

Synthesis of Substituted Maleonitriledithiolate Ligands

The functionalization of the maleonitriledithiolate ligand is a key strategy for tuning the electronic and structural properties of its resulting metal complexes. Substitution typically occurs at the sulfur atoms via reaction of the disodium salt with electrophiles, most commonly alkyl or aryl halides. This approach allows for the introduction of a wide variety of functional groups to the periphery of the ligand.

A study by Sesalan and Gül describes the synthesis of several novel maleonitrile (B3058920) derivatives by reacting the disodium salt of dithiomaleonitrile with different alkyl halides. itu.edu.tr This method provides a straightforward pathway to S-substituted derivatives. The general reaction involves the nucleophilic attack of the thiolate anions on the carbon atom of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond.

The table below summarizes the synthesis of various substituted maleonitriledithiolate ligands from disodium maleonitriledithiolate and corresponding electrophiles. itu.edu.tr

| Electrophile | Resulting Ligand Name |

| 3-Bromopropionitrile | 2,3-Bis(2-cyanoethylthio)maleonitrile |

| 1,3-Dichloroacetone | 2,3-Bis(2-oxopropylthio)maleonitrile |

| α,α'-Dibromo-p-xylene | 2,3-Bis(4-methylbenzylthio)maleonitrile |

| p-Nitrobenzyl bromide | 2,3-Bis(4-nitrobenzylthio)maleonitrile |

These reactions demonstrate the utility of disodium maleonitriledithiolate as a platform for creating more complex and functionally diverse ligands for coordination chemistry. itu.edu.tr

Preparation of this compound Derivatives for Specific Research Objectives

The vast majority of derivatives of this compound are its metal complexes, which have been synthesized for a range of research objectives, including the study of electron transfer series, molecular magnetism, and catalysis. These complexes are typically prepared by reacting disodium maleonitriledithiolate with a suitable metal salt in a process known as a ligand substitution or self-assembly reaction.

The maleonitriledithiolate ligand is known for its ability to form square planar complexes with transition metals like nickel, palladium, and platinum. These complexes are often studied for their interesting electronic properties, as the dithiolene ligand is considered "non-innocent," meaning the ligand itself is redox-active and participates directly in the electronic structure of the complex. wikipedia.org

For instance, heteroleptic (mixed-ligand) palladium complexes have been prepared for fundamental studies of their diradical character. In one such synthesis, the starting complex [Pd(Me₂timdt)Br₂] was reacted with Na₂mnt in acetonitrile (B52724) at elevated temperatures to yield the neutral mixed-ligand complex [Pd(Me₂timdt)(mnt)].

The table below details the synthesis of this specific derivative.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| [Pd(Me₂timdt)Br₂] | Na₂mnt | CH₃CN | 130 °C, 30 min | [Pd(Me₂timdt)(mnt)] | 29% |

This synthetic approach highlights how the maleonitriledithiolate ligand can be incorporated into complex molecular architectures to probe fundamental chemical bonding and electronic structure.

Synthetic Strategies for Advanced Ligand Architectures

Moving beyond simple substitution, researchers have developed advanced strategies to incorporate the maleonitriledithiolate motif into more complex and multifunctional ligand architectures. These strategies are driven by the desire to create materials with tailored properties, such as porous metal-organic frameworks (MOFs) or self-assembled molecular cages. chemrxiv.orgrsc.org

One key strategy is the "mixed-linker" approach, which is particularly relevant in the synthesis of MOFs. This involves using a combination of two or more different ligands during the synthesis to build the framework. While not specific to maleonitriledithiolate, the principle can be applied. For example, a framework could be constructed using a standard dicarboxylate linker alongside a functionally modified maleonitriledithiolate-based linker to introduce specific electronic or catalytic properties into the final material. nih.gov

Another advanced approach involves combinatorial and parallel synthesis techniques. chemrxiv.org These methods aim to rapidly generate large libraries of related ligands to screen for desired properties. For maleonitriledithiolate derivatives, this could involve parallel reactions of Na₂mnt with a diverse set of electrophiles in a multi-well plate format. The resulting library of substituted ligands could then be used to synthesize a corresponding library of metal complexes, which can be screened for catalytic activity, sensor response, or other functional outputs.

Finally, the rational design of ligands for supramolecular self-assembly represents a frontier in creating advanced architectures. rsc.org By carefully designing substituted maleonitriledithiolate ligands with specific geometric constraints and intermolecular recognition sites, it is possible to guide their assembly with metal ions into discrete, complex structures like molecular prisms or cages. This strategy moves from simple complex formation to the programmed construction of highly ordered, functional molecular systems.

Coordination Chemistry of Maleonitriledithiolate Mnt

Ligand Characteristics and Coordination Modes

The distinctive properties of the maleonitriledithiolate ligand are central to its coordination behavior. Its structure and electronic nature dictate how it interacts with metal centers, leading to the formation of stable and often unique complex geometries.

Bidentate Coordination through Sulfur Atoms

The maleonitriledithiolate ligand characteristically functions as a bidentate chelating agent, coordinating to a metal center through its two sulfur atoms. nih.govnih.gov This mode of binding forms a stable five-membered chelate ring with the metal ion. figshare.com The sulfur atoms act as soft donor sites, making MNT particularly well-suited for coordination with soft or borderline metal ions. This bidentate coordination is a recurring motif in the vast majority of MNT complexes.

Formation of Metal-MNT Complexes

The reaction of maleonitriledithiolate with various metal salts leads to the formation of a diverse range of coordination complexes. These can be broadly categorized based on the nature and number of ligands surrounding the central metal ion.

Homoleptic and Heteroleptic MNT Complexes

Metal complexes of MNT can be classified as either homoleptic or heteroleptic. Homoleptic complexes are those in which the metal ion is coordinated exclusively to MNT ligands. nih.govacs.org A common example is the [M(mnt)₂]ⁿ⁻ series, where M is a transition metal and n can vary depending on the metal's oxidation state. capes.gov.brresearchgate.net These complexes have been synthesized for a variety of metals. rsc.orggoogle.com

In contrast, heteroleptic complexes contain a metal ion coordinated to MNT along with other different ligands. nih.govacs.org The formation of heteroleptic complexes allows for the fine-tuning of the electronic and steric properties of the resulting compound. google.com These complexes can be synthesized through various routes, including the reaction of a halo-bridged dimer with a ligand compound. nih.govnih.gov The synthesis of heteroleptic complexes has been explored to create materials with specific functions. researchgate.netgoogle.comacs.orgwikipedia.org

Table 1: Comparison of Homoleptic and Heteroleptic Complexes

| Feature | Homoleptic Complexes | Heteroleptic Complexes |

| Ligand Type | Only one type of ligand (MNT) | More than one type of ligand (MNT and others) |

| General Formula | [M(mnt)ₓ]ⁿ⁻ | [M(mnt)ₓ(L)ᵧ]ⁿ⁻ (L = other ligand) |

| Synthesis | Typically involves the direct reaction of a metal salt with the MNT ligand. | Often synthesized by reacting a pre-formed metal-MNT precursor with another ligand, or vice versa. nih.govnih.gov |

| Properties | Properties are primarily determined by the metal and the MNT ligand. | Properties can be systematically varied by changing the co-ligands (L). google.com |

Coordination with Transition Metals

The versatility of the MNT ligand is evident in its ability to form stable complexes with a wide range of transition metals. The following sections detail its coordination behavior with several key metals.

Nickel (Ni), Palladium (Pd), and Platinum (Pt): The Group 10 metals—nickel, palladium, and platinum—readily form square-planar complexes with MNT, typically with the formula [M(mnt)₂]ⁿ⁻ (where n is commonly 1 or 2). capes.gov.brrsc.org The electronic structures of these complexes have been extensively studied. rsc.org For instance, the [Ni(mnt)₂]²⁻ anion is a well-characterized species. nih.govjocpr.com Palladium(II) also forms stable complexes with MNT. researchgate.net

Iron (Fe), Cobalt (Co), and Copper (Cu): Iron can form complexes with MNT, and the study of nonheme iron-thiolate complexes provides insights into biological systems. franklychemistry.co.uk Cobalt and iron have been incorporated into π-cyclopentadienyl maleonitrile (B3058920) dithiolate compounds. rsc.org Copper complexes with MNT have also been reported. rsc.org

Zinc (Zn), Chromium (Cr), and Iridium (Ir): Zinc, a d¹⁰ metal, forms complexes with MNT, and their properties have been investigated using computational methods. capes.gov.br Chromium(III) is known to form octahedral complexes. wikipedia.orgnih.govwikipedia.org Iridium can form a variety of organometallic complexes, and its chemistry with dithiolate ligands has been explored. nih.govrsc.orgyoutube.comrsc.orgacs.org

Molybdenum (Mo), Bismuth (Bi), and Indium (In): Molybdenum has been shown to form complexes with MNT. The thiophilic nature of bismuth makes it a good candidate for forming complexes with sulfur-containing ligands like MNT. nih.gov Indeed, dinuclear bismuth-mnt complexes have been synthesized and characterized. acs.orgnih.gov The coordination chemistry of indium with maleonitriledithiolate has also been investigated, leading to the formation of various complex anions.

Table 2: Selected Transition Metal-MNT Complexes and Their Geometries

| Metal | Example Complex | Typical Geometry | Reference(s) |

| Nickel (Ni) | [Ni(mnt)₂]²⁻ | Square Planar | nih.govjocpr.com |

| Palladium (Pd) | [Pd(mnt)₂]²⁻ | Square Planar | researchgate.net |

| Platinum (Pt) | [Pt(mnt)₂]²⁻ | Square Planar | capes.gov.brrsc.org |

| Iron (Fe) | [Fe(L)(mnt)] | (varies with L) | franklychemistry.co.uk |

| Copper (Cu) | [Cu(mnt)₂]²⁻ | (varies) | rsc.org |

| Cobalt (Co) | [Co(Cp)(mnt)] | (varies) | rsc.org |

| Zinc (Zn) | [Zn(mnt)₂]²⁻ | Tetrahedral | capes.gov.br |

| Chromium (Cr) | [Cr(mnt)₃]³⁻ | Octahedral | nih.gov |

| Iridium (Ir) | [Ir(Cp*)(mnt)] | (varies) | rsc.org |

| **Molybdenum (Mo) | (not specified) | (varies) | |

| Bismuth (Bi) | [Bi₂(mnt)₄X₂]²⁻ | Dinuclear, Bridged | acs.org |

| Indium (In) | [In(mnt)₂Cl]²⁻ | Pentacoordinate |

Structural Elucidation and Geometrical Analysis of Metal-MNT Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a premier, non-destructive analytical technique that provides precise and detailed information about the internal lattice structure of crystalline materials. carleton.edu This method is indispensable for the characterization of metal-MNT complexes, offering unambiguous determination of their molecular structures. mdpi.com The technique is based on the principle that crystalline substances act as three-dimensional diffraction gratings for X-rays. carleton.edu When a single crystal is irradiated with monochromatic X-rays, the interaction produces a unique diffraction pattern. By analyzing this pattern, researchers can calculate the electron density map of the crystal and thereby determine the exact positions of individual atoms within the complex. carleton.edu

The primary data obtained from SCXRD analysis includes:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Bond Lengths: The precise distances between bonded atoms (e.g., metal-sulfur, sulfur-carbon).

Bond Angles: The angles formed between adjacent chemical bonds.

Coordination Number: The number of donor atoms directly bonded to the central metal ion. wikipedia.org

For metal-MNT complexes, SCXRD has been instrumental in confirming the planar nature of the M(S₂C₂(CN)₂)₂ core in many systems and in identifying the subtle structural variations that arise from changing the metal center, its oxidation state, or the associated counter-ions. riken.jpacs.org For example, SCXRD studies have elucidated the structures of numerous conducting salts based on square-planar platinum complexes with MNT, revealing short Pt-Pt distances that are crucial for their metallic properties. riken.jp The technique is so precise that it can reveal the influence of cation size on the crystal packing and the resulting geometry of the anionic MNT complex, as seen in the structural diversity of lead(II) and bismuth(III) iso-maleonitrile dithiolate (i-mnt) complexes. acs.org

The table below summarizes key structural parameters for a representative metal-MNT complex determined via single-crystal X-ray diffraction.

| Parameter | Description | Typical Application in MNT Complexes |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. | Defines the overall packing symmetry of the MNT complexes in the solid state. |

| Space Group | A mathematical description of the symmetry operations within the crystal. | Provides detailed insight into the arrangement and orientation of molecules. |

| Unit Cell Parameters (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit cell. | Used to calculate crystal density and understand intermolecular interactions. |

| Metal-Sulfur (M-S) Bond Lengths | The distance between the central metal ion and the coordinating sulfur atoms of the MNT ligand. | Indicates the strength and nature of the metal-ligand bond. |

| Sulfur-Metal-Sulfur (S-M-S) Bond Angles | The angles within the chelate ring formed by the MNT ligand and the metal. | Defines the bite angle of the ligand and influences the coordination geometry. |

| Interplanar Distance | The distance between stacked planar MNT complexes in the crystal lattice. | Crucial for understanding conductivity in molecular conductors, as seen in stacked Pt(mnt)₂ complexes. riken.jp |

Coordination Geometry and Distortions (e.g., Square-Planar, Trigonal-Prismatic)

The coordination number and the electronic configuration of the central metal ion are primary determinants of the geometry of metal-MNT complexes. libretexts.org For transition metals with a d⁸ electron configuration, such as Ni(II), Pd(II), Pt(II), and Au(III), the bis(MNT) complexes, [M(mnt)₂]ⁿ⁻, predominantly adopt a square-planar geometry. riken.jplibretexts.org This arrangement involves the central metal ion and the four coordinating sulfur atoms lying in the same plane. libretexts.org The square-planar geometry is electronically favored for d⁸ metal ions as it maximizes the crystal field stabilization energy. libretexts.org

However, deviations from this ideal geometry are common. Distortions can arise from several factors, including steric hindrance between ligands, crystal packing forces, and the Jahn-Teller effect. One common distortion for four-coordinate complexes is a tetrahedral distortion. In some MNT-based systems, particularly those involving p-block metals or different ligand isomers, more complex geometries are observed. For instance, a five-coordinate distorted square pyramidal geometry was identified in a dimeric lead(II) complex with iso-maleonitrile dithiolate, [Pb₂(i-mnt)₄]⁴⁻. acs.org In this structure, the lead center sits (B43327) above a base of four sulfur atoms, with a fifth coordination site occupied by an atom from the other dimeric unit.

Another significant, though less common, geometry for six-coordinate bis(tridentate) or tris(bidentate) complexes is the trigonal prismatic geometry. This geometry can be visualized as two parallel triangular faces connected by three rectangular faces. The choice between an octahedral and a trigonal prismatic geometry is often dictated by the "bite angle" of the chelating ligand. While ideal square-planar geometry is a hallmark of many [M(mnt)₂]ⁿ⁻ systems, the flexibility of the dithiolene ligand can accommodate twists and distortions, leading to structures that are intermediate between perfectly planar and other geometries.

The Addison parameter (τ) is often used to quantify the degree of distortion in five-coordinate complexes, distinguishing between square pyramidal (τ ≈ 0) and trigonal bipyramidal (τ ≈ 1) geometries. nih.gov For example, in a dinuclear copper(II) complex, τ values of 0.348 and 0.167 indicated a highly distorted square pyramidal geometry around each copper center. nih.gov

The table below outlines common coordination geometries found in metal-dithiolene complexes, including those with MNT.

| Coordination Number | Geometry | Metal Ion Examples | Description |

| 4 | Square-Planar | Ni(II), Pd(II), Pt(II), Au(III) | The metal and four donor atoms lie in the same plane. Common for d⁸ metal ions. riken.jplibretexts.org |

| 4 | Tetrahedral | Zn(II), Cd(II), Hg(II) | The four donor atoms are at the vertices of a tetrahedron around the metal. nih.govlibretexts.org |

| 5 | Square-Pyramidal | Pb(II), Cu(II) | The metal is at the apex of a pyramid with a square base of four donor atoms. acs.orgnih.gov |

| 5 | Trigonal-Bipyramidal | - | Three donor atoms in a trigonal plane with two axial donors. Can be an alternative to square-pyramidal. libretexts.org |

| 6 | Octahedral | - | Six donor atoms are arranged at the corners of an octahedron around the metal. libretexts.orglibretexts.org |

| 6 | Trigonal-Prismatic | - | Six donor atoms are arranged at the vertices of a trigonal prism. |

Role of Ancillary Ligands in Metal-MNT Complex Structure

Ancillary, or co-ligands, are ligands in a coordination complex other than the primary ligand of interest (in this case, MNT). These ligands play a crucial role in modulating the final structure, stability, and reactivity of the resulting metal complex. Their influence is exerted through both steric and electronic effects. nih.gov

Steric Effects: The size and shape of ancillary ligands can dictate the coordination number and geometry around the metal center. Bulky ancillary ligands can prevent the formation of otherwise expected structures, leading to lower coordination numbers or enforcing distorted geometries.

Electronic Effects: The electron-donating or electron-withdrawing nature of ancillary ligands can tune the electronic properties of the metal center. nih.gov This can influence the metal's preferred oxidation state and coordination geometry. For example, strongly donating ancillary ligands can increase the electron density on the metal, which may affect the bond lengths and angles within the MNT moiety.

In the context of MNT chemistry, ancillary ligands are often introduced to create more complex, polynuclear structures or to modify the electronic and physical properties of the mononuclear unit. For example, the use of specific ancillary ligands like isophthalate (B1238265) or chloride in conjunction with a primary dinucleating ligand has been shown to control the self-assembly of di-, tri-, and tetranuclear copper(II) complexes. nih.govacs.org The ancillary ligands effectively bridge between metal centers or cap available coordination sites, directing the formation of a specific molecular topology. nih.gov

Furthermore, the choice of ancillary amine ligands (e.g., PMDETA vs. TMEDA) in zinc polysulfido chemistry was shown to significantly impact the nucleophilicity of the sulfur ligands, which in turn influenced the rate of reaction to form a dithiolene complex—a structure closely related to MNT complexes. illinois.edu This highlights that ancillary ligands can modify not just the static structure but also the chemical reactivity of the complex. nih.govillinois.edu

Redox Behavior and Electrochemical Properties of Maleonitriledithiolate Systems

Multi-Electron Transfer Processes and Redox Couples

Complexes of maleonitriledithiolate are well-documented to undergo multiple, sequential electron transfer steps, making them attractive for applications such as molecular electronics and redox flow batteries. acs.org The ability of the mnt ligand to stabilize various oxidation states of the central metal atom, as well as to accommodate electron density itself, gives rise to a series of accessible redox couples.

For instance, tris(maleonitriledithiolate) complexes, [M(mnt)₃]ᶻ⁻, involving a range of transition metals, have been shown to exist in multiple charge states, typically from z = 1 to 3. acs.org Spectroelectrochemical studies have successfully characterized these different species, revealing the stepwise addition or removal of electrons. acs.org A notable example is the non-oxo vanadium(IV) complex, [V(mnt)₃]²⁻, which exhibits both a ligand-based oxidation and two distinct, one-electron metal-centered reductions corresponding to the V(IV) → V(III) and V(III) → V(II) transitions. acs.org

The following table summarizes the redox couples for a series of tris(maleonitriledithiolate) complexes, illustrating the multi-electron transfer capabilities of these systems.

| Complex | Redox Couple (E½, V vs Ag/AgCl) | Solvent |

|---|---|---|

| [V(mnt)₃]²⁻ | [V(mnt)₃]¹⁻/[V(mnt)₃]²⁻ (+0.63) [V(mnt)₃]²⁻/[V(mnt)₃]³⁻ (-0.46) | CH₂Cl₂ |

| [Cr(mnt)₃]²⁻ | [Cr(mnt)₃]¹⁻/[Cr(mnt)₃]²⁻ (+0.75) [Cr(mnt)₃]²⁻/[Cr(mnt)₃]³⁻ (-0.42) | CH₂Cl₂ |

| [Mo(mnt)₃]²⁻ | [Mo(mnt)₃]¹⁻/[Mo(mnt)₃]²⁻ (+0.83) [Mo(mnt)₃]²⁻/[Mo(mnt)₃]³⁻ (-0.26) | CH₂Cl₂ |

| [W(mnt)₃]²⁻ | [W(mnt)₃]¹⁻/[W(mnt)₃]²⁻ (+0.77) [W(mnt)₃]²⁻/[W(mnt)₃]³⁻ (-0.11) | CH₂Cl₂ |

| [Fe(mnt)₃]²⁻ | [Fe(mnt)₃]¹⁻/[Fe(mnt)₃]²⁻ (+0.57) | CH₃CN |

| [Co(mnt)₃]²⁻ | [Co(mnt)₃]¹⁻/[Co(mnt)₃]²⁻ (+0.14) | CH₃CN |

| [Ni(mnt)₂]²⁻ | [Ni(mnt)₂]¹⁻/[Ni(mnt)₂]²⁻ (-0.19) | CH₃CN |

Ligand-Centered vs. Metal-Centered Redox Activity

A key feature of maleonitriledithiolate complexes is the ambiguity of the formal oxidation state of the central metal, a consequence of the redox-active nature of the mnt ligand. acs.org Electron transfer processes can involve orbitals that are primarily metal-based or ligand-based in character, and distinguishing between these two possibilities is crucial for understanding the electronic structure of the complex. rsc.org

In a metal-centered redox event, the electron is added to or removed from a d-orbital of the metal. In contrast, a ligand-centered process involves the molecular orbitals of the mnt ligand. Often, there is significant mixing between metal and ligand orbitals, leading to redox events that have a mixed character.

Several experimental techniques can be employed to differentiate between these two types of redox activity. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool in this regard. For example, a one-electron reduction of a Ni(II) complex that results in a Ni(I) species (a metal-centered event) will produce a characteristic EPR spectrum, whereas a ligand-centered reduction would generate a ligand-based radical with a distinct EPR signal. nih.gov

Structural studies can also provide insights. For instance, in a nickel dithiolene complex, it was observed that the oxidation of the monoanionic species to the neutral form did not lead to a significant change in the Ni-S bond lengths, suggesting that the redox process is not exclusively centered on the metal but involves the ligand as well. The choice of ancillary ligands can also influence the locus of redox activity. For certain manganese salen nitride complexes, tuning the electron-donating properties of the ancillary salen ligand determined whether oxidation was metal-based or resulted in the formation of a ligand radical. rsc.org

Spectroelectrochemical Studies (Electronic and FTIR)

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, allows for the in-situ characterization of species generated at an electrode surface. This has been instrumental in studying the electronic and structural changes that maleonitriledithiolate complexes undergo during redox processes.

Electronic (UV-Vis-NIR) spectroelectrochemistry monitors changes in the electronic absorption spectrum as the potential is varied. For tris(maleonitriledithiolate) complexes, distinct spectral changes are observed upon oxidation and reduction, allowing for the characterization of the [M(mnt)₃]¹⁻, [M(mnt)₃]²⁻, and [M(mnt)₃]³⁻ species. acs.org For example, the reduction of [Mo(mnt)₃]²⁻ to [Mo(mnt)₃]³⁻ is accompanied by the disappearance of absorption bands and the growth of new ones characteristic of the reduced species. acs.org

The following table presents the characteristic cyanide stretching frequencies for different charge states of tris(maleonitriledithiolate) complexes.

| Charge (z) | ν(CN) (cm⁻¹) | Interpretation |

|---|---|---|

| 1 | 2215.7 ± 2 | Little interaction between metal and ligand orbitals. |

| 2 | 2202.1 ± 2 | Stability primarily from strong metal-sulfur bonding. |

| 3 | 2183 ± 13 | Evidence of significant metal-to-ligand back-bonding. |

The insensitivity of the ν(CN) to the identity of the metal for the z = 1 and z = 2 states suggests that the charge is largely localized on the ligand framework and that the stability of these complexes is dominated by the strong metal-sulfur bonds. acs.org However, for the z = 3 state, the lower stretching frequency is indicative of significant metal-to-ligand back-bonding. acs.org

Influence of Solvent and Ancillary Ligands on Redox Reversibility

The electrochemical properties of maleonitriledithiolate complexes, including the reversibility of their redox processes, can be significantly influenced by the surrounding chemical environment. The choice of solvent and the nature of any ancillary ligands play a crucial role in stabilizing the different oxidation states of the complex.

The solvent can affect redox potentials through various interactions, such as polarity and Lewis basicity. For example, in a study of vanadyl salen-crown complexes, the V(V)/V(IV) reduction potential was found to shift depending on the solvent's dielectric constant and donor number. nih.govchemrxiv.org Titration of a more Lewis basic solvent like N,N-dimethylformamide into an acetonitrile (B52724) solution resulted in a cathodic shift of the reduction potential, indicating a stabilization of the higher oxidation state by the more strongly coordinating solvent. chemrxiv.org The reversibility of a redox couple can also be temperature-dependent, with some processes being irreversible at room temperature but becoming reversible at lower temperatures. acs.org

Ancillary ligands, which are other ligands in the coordination sphere of the metal besides the mnt ligand, can be used to fine-tune the redox properties of the complex. The electron-donating or electron-withdrawing nature of these ligands can modulate the electron density at the metal center and on the mnt ligand, thereby shifting the redox potentials. For instance, in a series of ruthenium complexes, the use of ancillary ligands with different electronic effects (strong π-acceptors vs. strong σ-donors) led to significant changes in the redox behavior of the complex. nih.gov Similarly, for manganese salen nitride complexes, the electronic properties of the ancillary salen ligand dictated whether oxidation was metal- or ligand-centered and influenced the reactivity of the complex. rsc.org The judicious selection of ancillary ligands is therefore a powerful strategy for tailoring the electrochemical properties of maleonitriledithiolate systems for specific applications.

Computational and Theoretical Investigations of E 2,3 Dimercapto 2 Butenedinitrile and Its Complexes

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone for investigating the ground-state properties of molecules, offering a balance between computational cost and accuracy. For (E)-2,3-Dimercapto-2-butenedinitrile and its complexes, DFT has been widely used to determine optimized geometries and analyze electronic structures. researchgate.net

Calculations performed at the B3LYP/6-311++G(2d,2p) level of theory, for example, can provide a detailed picture of the molecule's geometry in its ground state. researchgate.net In studies of its metal complexes, such as [M(mnt)₂]²⁻, DFT is used to calculate key structural parameters of the mnt ligand. researchgate.netnih.gov Upon coordination and oxidation, the geometry of the dithiolene ligand undergoes characteristic changes. For instance, the C=C bond tends to lengthen, while the C-S bonds shorten, reflecting the change in the electronic structure from a dithiolate to a more dithioketone-like character. nih.gov The S-C-C-S dihedral angle also shows a significant increase upon oxidation. nih.gov

DFT is also crucial for analyzing the electronic properties, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net In metal-dithiolene complexes, the HOMO is often localized on the dithiolene ligand with some contribution from the metal, while the LUMO can be localized on other parts of the complex, such as a diimine co-ligand. researchgate.net

| Parameter | Description | Typical Finding | Reference |

|---|---|---|---|

| Geometry Optimization | Calculation of the lowest energy structure. | Provides bond lengths (C=C, C-S) and angles. | researchgate.netnih.gov |

| HOMO-LUMO Gap (ΔEgap) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical stability and reactivity. Varies with metal and ligand oxidation state. | researchgate.net |

| Structural Changes upon Oxidation | Changes in bond lengths and dihedral angles when the ligand is oxidized. | C=C bond lengthens, C-S bonds shorten, S-C-C-S dihedral angle increases. | nih.gov |

| Vibrational Frequencies | Calculation of infrared and Raman active vibrational modes. | Calculated Ni-S stretching frequencies show deviations of less than 5% from experimental data. | researchgate.net |

Extended Hückel Molecular Orbital (EHMO) Calculations for Frontier Orbitals

The Extended Hückel Molecular Orbital (EHMO) method, a semi-empirical quantum chemistry approach developed by Roald Hoffmann, provides valuable qualitative insights into the molecular orbitals of complex systems. wikipedia.orgwustl.edu While not as accurate for geometry optimization as DFT, it is effective for understanding bonding and orbital interactions, especially in large systems like metal complexes. wikipedia.org The method considers all valence electrons, both σ and π, and uses a set of parameterized energies derived from atomic ionization potentials to construct the Hamiltonian matrix. wikipedia.orgwustl.edu

In the context of this compound and its complexes, EHMO calculations are particularly useful for describing the frontier orbitals. The electronic structure of many molecular conductors based on metal dithiolene complexes can be effectively described by analyzing the HOMO and LUMO derived from EHMO calculations. acs.org This "single-MO picture" is often sufficient because the energy differences between various molecular orbitals are typically larger than the intermolecular transfer energies. acs.org

However, for some dithiolene complexes, the HOMO-LUMO energy splitting is small enough to be comparable to intermolecular transfer integrals. acs.org In such cases, a "two-MO picture" is necessary, where both HOMO and LUMO bands are considered to be near the Fermi level. acs.org For a typical M(mnt)₂ complex, the LUMO has significant ligand π orbital character, which facilitates intermolecular electron transfer and is crucial for the conducting properties of these materials. acs.org The HOMO, in contrast, may have less or no contribution from the metal d orbitals depending on the molecule's symmetry. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool. rsc.org It is widely used to calculate the electronic absorption spectra (UV-vis) of molecules, providing information on excitation energies, oscillator strengths, and the nature of the electronic transitions involved. researchgate.netresearchgate.net

For complexes containing the mnt ligand, TD-DFT calculations have been successfully used to interpret their photophysical properties. researchgate.net For example, TD-DFT can predict the orientation of electronic transitions within the mnt chromophore. Studies have shown that the p → π* transition is oriented along the C=C double bond axis. acs.orgnih.gov The calculations can also reproduce experimental UV-vis spectra, assigning specific absorption bands to distinct electronic transitions. Often, the low-energy absorption bands in mixed-ligand complexes are characterized as mixed-metal/ligand-to-ligand charge-transfer (MMLL'CT) transitions. researchgate.net This involves an electron moving from the HOMO, which is primarily located on the mnt ligand and the metal center, to the LUMO, which may be located on another ligand. researchgate.net

Furthermore, TD-DFT combined with a polarized continuum model (PCM) can predict solvatochromic effects—the shift in absorption bands with solvent polarity. researchgate.net For d⁸ metal complexes like [Ni(mnt)₂]²⁻, a red shift (shift to longer wavelength) is predicted in acetonitrile (B52724) solution compared to the gas phase, while for d¹⁰ metal complexes like [Zn(mnt)₂]²⁻, a blue shift is predicted. researchgate.net

| Property | Method | Finding | Reference |

|---|---|---|---|

| Electronic Transitions | TD-DFT | Identifies nature of transitions, e.g., p → π* or charge-transfer (CT). | researchgate.netnih.gov |

| Absorption Spectra | TD-DFT | Calculates absorption energies (wavelengths) and oscillator strengths. | researchgate.netresearchgate.net |

| Solvatochromism | TD-DFT/PCM | Predicts shifts in absorption maxima in different solvents. For [Ni(mnt)₂]²⁻, a red shift of 31 nm is calculated in acetonitrile. | researchgate.net |

| Transition Orientation | TD-DFT | The p → π* transition in the mnt chromophore is predicted to be along the C═C bond. | acs.orgnih.gov |

Natural Bonding Orbital (NBO) Analysis for Bonding and Charge Distribution

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a chemically intuitive picture of localized bonds, lone pairs, and antibonds. wikipedia.orgwisc.edu This allows for a quantitative analysis of bonding, charge distribution, and intramolecular interactions like hyperconjugation. periodicodimineralogia.itaimspress.com

NBO analysis performed on this compound and its complexes provides deep insights into their electronic structure. It calculates the natural atomic charges on each atom, revealing the charge distribution within the mnt ligand and the extent of charge transfer between the ligand and a coordinated metal center. researchgate.netperiodicodimineralogia.it For instance, in [M(mnt)₂]²⁻ complexes (M = Ni, Pd, Pt), NBO analysis shows that the metal centers gain significant electron density (1.40e to 1.72e) from the ligands. researchgate.net

The analysis also describes the hybridization of atomic orbitals that form the chemical bonds. periodicodimineralogia.it By examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs, one can quantify the stabilization energy associated with electron delocalization. aimspress.com This is particularly useful for understanding the non-innocent behavior of the dithiolene ligand, where significant delocalization can obscure the formal oxidation states of the metal and ligand. The results of NBO analysis can clarify the description of a complex, for example, by supporting its characterization as a dithione-dithiolato complex. unica.it

Molecular Dynamics Simulations (if applicable, to be inferred from related complex studies)

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD can model dynamic processes such as conformational changes, ligand binding, and solvent effects. mdpi.com While specific MD studies focusing solely on the isolated this compound ligand are not prominent, the principles of MD are highly applicable to its metal complexes. arxiv.orgmdpi.com

For metal-dithiolene complexes in solution, MD simulations can provide atomistic insights into their stability, the mechanism of their formation, and ligand exchange rates. arxiv.org Such simulations can model the explicit interactions between the complex and surrounding solvent molecules, revealing the structure of the solvation shell and its influence on the complex's geometry and reactivity. MD simulations are also used to explore the conformational flexibility of the ligand within the coordination sphere of the metal. mdpi.com By employing enhanced sampling techniques, it is possible to simulate complex processes like the binding or dissociation of a ligand, providing a comprehensive view of the thermodynamics and kinetics of metal complex equilibrium in solution. arxiv.org

Computational Approaches for Predicting Diradical Character

The dithiolene ligand is famously "redox non-innocent," meaning its electronic contribution to a complex is ambiguous; it can exist in dithiolate, radical, or dithioketone forms. nih.gov This non-innocence can lead to the ground state of neutral bis(1,2-dithiolene) metal complexes having a significant degree of open-shell singlet diradical character. unica.itacs.org This diradical nature is a result of a very small HOMO-LUMO energy gap, which makes the singlet and triplet ground states energetically close. acs.org

Predicting and quantifying this diradical character is a significant computational challenge. A common approach is to use broken-symmetry (BS) Density Functional Theory. unica.it In this method, the spin symmetry of the wavefunction is relaxed, allowing for the description of a state where two electrons are antiferromagnetically coupled, which is characteristic of a singlet diradical. The diradical character index (often denoted as y or n_DC) can then be calculated from the results of the BS calculation. unica.itnih.gov

For heteroleptic complexes like [Pd(Me₂timdt)(mnt)], BS-DFT calculations have shown a diradicaloid nature with n_DC values around 25-27%. unica.itacs.org These computational methods are crucial for rationalizing the unique properties of these complexes, as the degree of diradical character strongly influences their linear and nonlinear optical properties. acs.org The computational approach allows for a rational design of dithiolene complexes with tailored diradical character by carefully selecting the dithiolene ligands based on their electronic structure. acs.org

Catalytic Applications and Mechanistic Studies of Maleonitriledithiolate Complexes

MNT Complexes as Homogeneous Catalysts

Maleonitriledithiolate (MNT) complexes have demonstrated utility as homogeneous catalysts in a variety of organic transformations. The electronic properties and structural flexibility of the MNT ligand, in conjunction with the coordinated metal center, facilitate catalytic cycles for processes such as oxidation and hydrogenation.

One notable example is the use of cobalt(II)-maleonitriledithiolate, [Co(mnt)₂]²⁻, as a catalyst for the autoxidation of thiols. This complex efficiently catalyzes the oxidation of benzylthiol (PhCH₂SH) to dibenzyl disulfide (PhCH₂SSCH₂Ph) in an acidic acetonitrile (B52724) solution. researchgate.net The catalytic mechanism is proposed to involve the sequential coordination and activation of both the thiol and molecular oxygen. researchgate.net

While specific examples of MNT complexes in hydrogenation catalysis are less common in the reviewed literature, the broader class of dithiolene complexes, to which MNT belongs, is known to be active in hydrogenation reactions. researchgate.netchemrxiv.org For instance, manganese(I) pincer complexes have been shown to be highly efficient for the hydrogenation of various carbonyl compounds. researchgate.net The principles of ligand design and metal-ligand cooperation observed in these systems can be extrapolated to MNT complexes.

The catalytic performance of MNT and related dithiolate complexes is often evaluated based on their turnover number (TON) and turnover frequency (TOF). For example, in the oxidation of 1-phenylethanol, manganese(III) complexes with N-heterocyclic carbene ligands have shown TOFs up to 540 h⁻¹. nsf.gov Although not MNT complexes, these findings highlight the catalytic potential of related manganese systems.

Table 1: Examples of Homogeneous Catalysis using Dithiolate and Related Complexes

| Catalyst | Substrate | Product | Catalytic Performance | Reference |

|---|---|---|---|---|

| [Co(mnt)₂]²⁻ | Benzylthiol | Dibenzyl disulfide | Efficient catalysis | researchgate.net |

| Mn(I)-CNP pincer complex | Acetophenone | 1-Phenylethanol | TOF° up to 41,000 h⁻¹, TON up to 200,000 | researchgate.net |

| Mn(III) NHC complex 1 | 1-Phenylethanol | Acetophenone | 60% conversion, >95% selectivity (1 h) | nsf.gov |

| Mn(III) NHC complex 2 | 1-Phenylethanol | Acetophenone | 70% conversion, >95% selectivity (1 h), TOF up to 540 h⁻¹ | nsf.gov |

Electrocatalysis Mediated by Maleonitriledithiolate Complexes

The redox-active nature of the maleonitriledithiolate ligand, coupled with the variable oxidation states of the central metal ion, makes MNT complexes promising candidates for electrocatalytic applications. They have been investigated for their ability to mediate key reactions such as the reduction of carbon dioxide and the evolution of hydrogen.

Electrocatalytic Carbon Dioxide (CO₂) Reduction

The electrochemical reduction of CO₂ into value-added chemical feedstocks is a critical area of research for sustainable energy. Metal dithiolene complexes, including those with the MNT ligand, have been explored as catalysts for this transformation. researchgate.net The non-innocent character of the dithiolene ligand can lower the reduction potential of the complex, making it more favorable for CO₂ reduction. researchgate.net

Iron(III) bis-maleonitriledithiolate, [Fe(mnt)₂], has been evaluated as a homogeneous catalyst for CO₂ reduction. researchgate.net Electrochemical studies show that the complex is reduced to a trianionic state, [Fe(mnt)₂]³⁻, which is the active species for CO₂ reduction, yielding products such as hydrogen, carbon monoxide, and formic acid. researchgate.net Theoretical studies on related molybdenum and tungsten bis-dithiolene complexes suggest that a π-interaction between the reduced metallodithiolene moiety and the CO₂ molecule is a key step in the reduction process. figshare.com

The efficiency of these catalysts is often measured by their Faradaic efficiency (FE), which is the percentage of charge that is used to form the desired product. While specific FE values for MNT complexes in CO₂ reduction were not detailed in the provided search results, the general field of CO₂ electroreduction reports FEs ranging from below 70% to nearly 100% for various molecular catalysts, depending on the catalyst, conditions, and product. nih.govrsc.orgfrontiersin.org For example, a cobalt phosphino-thiolate complex has been reported to selectively produce formate (B1220265) with a Faradaic efficiency as high as 94%. researchgate.netcornell.edu

Electrocatalytic Hydrogen Evolution Reactions (HER)

MNT complexes have shown significant promise as electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen fuel production. Both nickel and cobalt MNT complexes have been investigated for this purpose.

Nickel(II) and Nickel(III) complexes of maleonitriledithiolate, [Ni(mnt)₂]²⁻ and [Ni(mnt)₂]⁻ respectively, have been shown to electrocatalyze hydrogen evolution from acetic acid. figshare.com The Ni(III) complex exhibits higher activity than the Ni(II) species. figshare.com Similarly, five neutral heteroleptic nickel-MNT complexes have been demonstrated as robust molecular electrocatalysts for proton reduction to hydrogen. researchgate.net

Computational studies on a series of cobalt dithiolene complexes, including Co(mnt)₂, have been conducted to understand their HER activity. researchgate.net These studies have revealed that the protonation of the sulfur atoms on the dithiolene ligands following the initial reduction of the metal center is a crucial step in the catalytic cycle. researchgate.net

Table 2: Electrocatalytic Performance of MNT and Related Complexes in Hydrogen Evolution Reaction (HER)

| Catalyst | Conditions | Overpotential (mV) | Turnover Frequency (TOF) (mol H₂/mol catalyst/h) | Reference |

|---|---|---|---|---|

| [NiII(mnt)₂]²⁻ | Acetic acid | 941.6 | 36.3 | figshare.com |

| [NiIII(mnt)₂]⁻ | Acetic acid | 941.6 | 148.31 | figshare.com |

| [CH₃O(CH₂)₃N(PPh₂)₂Ni(mnt)] | 120 mM TFA in MeCN | 590-730 | 368.59-585.17 s⁻¹ | researchgate.net |

Investigations into Reaction Mechanisms (e.g., Oxidative Addition, Reductive Elimination, Electron Transfer)

Understanding the reaction mechanisms of MNT complexes is fundamental to optimizing their catalytic performance. Key elementary steps such as oxidative addition, reductive elimination, and electron transfer are central to their catalytic cycles.

Oxidative Addition and Reductive Elimination: These are fundamental steps in many catalytic cycles involving organometallic complexes. Oxidative addition involves the addition of a substrate to the metal center, increasing its oxidation state and coordination number by two. figshare.comacs.org Reductive elimination is the reverse process, where two ligands are eliminated from the metal center to form a new molecule, decreasing the metal's oxidation state and coordination number. figshare.comacs.org While the provided search results offer general descriptions of these processes, specific, detailed studies on oxidative addition and reductive elimination in the context of MNT complex catalysis were not explicitly found. However, these mechanisms are implicitly involved in the catalytic cycles of MNT complexes, such as in the activation of substrates.

Computational Studies: Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the reaction mechanisms of dithiolene complexes. researchgate.netnumberanalytics.com For instance, computational studies on a diselenolene sulfite (B76179) oxidase biomimetic complex, analogous to dithiolene systems, have investigated the O-atom transfer mechanism. researchgate.net These studies can provide insights into the energetics of different reaction pathways and the structures of transient intermediates, which are often difficult to determine experimentally.

Ligand Design Principles for Tunable Catalytic Activity

The catalytic activity of MNT complexes can be finely tuned by modifying the structure of the maleonitriledithiolate ligand. The electronic and steric properties of the ligand play a crucial role in determining the reactivity and selectivity of the catalyst.

Steric Effects: The steric bulk of the ligands can significantly impact the coordination geometry of the metal center and the accessibility of the substrate to the active site. nih.govnumberanalytics.com Bulky substituents on the ligand can create a specific microenvironment around the metal, which can enhance selectivity by controlling the approach of the substrate. nih.govstthomas.edu In some cases, steric hindrance can also be used to destabilize certain intermediates or transition states, thereby influencing the reaction pathway. nsf.gov

By systematically varying the substituents on the MNT ligand, it is possible to create a library of catalysts with a range of electronic and steric properties. This allows for the rational design of catalysts with optimized activity and selectivity for specific applications, such as CO₂ reduction or hydrogen evolution. rsc.orgnih.gov

Applications in Advanced Materials Science and Engineering

Molecular Electronics and Optoelectronics

The planar geometry and rich redox chemistry of metal-mnt complexes make them prime candidates for developing functional electronic and optoelectronic devices.

Metal-maleonitriledithiolate complexes are foundational to a class of molecular conductors and semiconductors. Their electrical properties are highly dependent on the solid-state packing of the planar [M(mnt)₂]ⁿ⁻ anions. When these units form segregated stacks with significant orbital overlap between adjacent molecules, pathways for charge transport are created, leading to electrical conductivity.

| Compound Type | Key Feature | Reported Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Phenylthienyl Derivatives | End-functionalized with carbazole | Up to 1.7 x 10⁻⁵ | nih.gov |

| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Vapor-deposited thin films | Up to 3.0 | elsevierpure.com |

| Dialkyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophenes (Cₙ-BTBTs) | Solution-processed films | > 1.0 | elsevierpure.com |

A defining characteristic of many square-planar bis(maleonitriledithiolate) complexes is their intense optical absorption in the near-infrared (NIR) region. mdpi.com This absorption arises from a π–π* electronic transition between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which have a small energy gap due to the extensive delocalization within the dithiolene ligand framework. mdpi.com Complexes with d⁸ metal ions like Ni(II), Pd(II), and Pt(II) are particularly noted for these properties. mdpi.com

The position of this NIR absorption band can be tuned by changing the metal, the substituents on the ligand, or the solvent, making them versatile as NIR-absorbing dyes for applications in optical filtering or photodetectors. nih.govnih.gov Furthermore, these complexes are often electrochromic. Since the mnt ligands are "non-innocent" or redox-active, the complex can exist in multiple, stable oxidation states (e.g., [M(mnt)₂]⁰, [M(mnt)₂]¹⁻, and [M(mnt)₂]²⁻). Each of these states has a distinct electronic spectrum, meaning the color and NIR absorption of the material can be switched by applying an electrical potential.

| Complex Type | Metal Ion | Key Transition | Approximate λmax (nm) | Reference |

|---|---|---|---|---|

| [Pt(iPr₂timdt)₂] | Pt(II) | π–π* | >1000 | mdpi.com |

| [Ni(HLᵒˣ)₂] | Ni(II) | Ligand-to-Ligand Charge Transfer (LLCT) | 850 | nih.gov |

| Binuclear Platinum Complex | Pt(II) | Metal-Metal-to-Ligand Charge Transfer (MMLCT) | 721 (emission) | mdpi.com |

| Boron Difluoride Formazanate Dyes | B | Intraligand | 691–760 | researchgate.net |

Charge-transfer (CT) complexes are a class of materials formed by the weak association of an electron donor (D) and an electron acceptor (A). libretexts.orgnih.gov In these adducts, a partial transfer of electron density creates an electrostatic attraction that holds the components together. mdpi.com This interaction often gives rise to a new, characteristic absorption band in the electronic spectrum, known as a charge-transfer band. libretexts.orgnih.gov

Metal-maleonitriledithiolate complexes are excellent building blocks for CT materials because their redox potential can be precisely tuned, allowing them to act as either an electron donor or an acceptor. nih.gov When combined with strong organic donors like tetrathiafulvalene (B1198394) (TTF) or acceptors like tetracyanoquinodimethane (TCNQ), they form salts with segregated stacks of donors and acceptors. These stacked arrangements facilitate the high electrical conductivities observed in these materials, bridging the gap between molecular chemistry and functional electronic devices. youtube.com

Molecular Magnetism and Spin-Crossover Phenomena

The field of molecular magnetism aims to create molecule-based materials with controllable magnetic properties. youtube.comyoutube.com Metal-mnt complexes contribute significantly to this area, primarily by serving as counter-ions that can influence the magnetic behavior of a second complex, particularly in spin-crossover (SCO) systems. mdpi.comnih.govnih.gov

Spin-crossover is a phenomenon where a transition metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. youtube.comnih.govyoutube.com This switching leads to a change in magnetic moment, color, and structure. While the mnt complexes themselves are not typically the site of SCO, they are widely used as anions in salts with cationic SCO complexes, such as those containing Fe(II), Fe(III), or Co(II). mdpi.commdpi.comrsc.org

In these hybrid salts, the size, shape, and charge of the [M(mnt)ₓ]ⁿ⁻ anion play a crucial role in the crystal packing. These packing effects dictate the cooperativity of the spin transition in the cation, influencing its abruptness, transition temperature (T₁/₂), and hysteresis. For example, two novel salts containing the [Ni(mnt)₂]⁻ anion and cationic Fe(II) SCO complexes were synthesized, both of which exhibited gradual SCO behavior influenced by the anionic moieties. mdpi.com In one case, a gradual but complete SCO centered at 250 K was observed. mdpi.com In another study, density functional theory calculations on dimers of [Ni(mnt)₂]⁻ anions showed that weak intermolecular bonding and the degree of slippage between stacked units were key factors in determining the magnetic interactions, which could be switched between antiferromagnetic and ferromagnetic. nih.gov

| SCO Cation | Counter-ion / Ligand System | Spin Transition | Key Finding | Reference |

|---|---|---|---|---|

| [Fe(II)(L¹)₂]²⁺ | [Ni(mnt)₂]⁻ | Incomplete, gradual SCO | SCO occurs above 300 K. | mdpi.com |

| [Fe(II)(L²)₂]²⁺ | [Ni(mnt)₂]⁻ | Gradual, complete SCO | SCO centered at T₁/₂ = 250 K. | mdpi.com |

| [Mn(5-Br-sal-N-1,5,8,12)]⁺ | [Ni(mnt)₂]²⁻ | Mn(III) SCO | T₁/₂ increased by 230 K compared to reactant complex. | nih.gov |

| [CoII(L)₂]²⁺ | N₄S₂-donor ligand | Gradual SCO | First Co(II) SCO complex with an N₄S₂-coordination, T₁/₂ = 175 K. | nih.govnih.gov |

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. nih.gov The goal is to achieve self-assembly, where molecules spontaneously organize into well-defined, stable structures. rsc.org Metal-ligand coordination is a powerful tool in this process due to the predictable and directional nature of the bonds formed. nih.gov

The planar and rigid nature of [M(mnt)₂]ⁿ⁻ complexes makes them ideal building blocks for supramolecular self-assembly. These units can organize into ordered structures through a combination of forces, including π-π stacking, van der Waals forces, and weaker S···S intermolecular contacts.

A common motif is the formation of one-dimensional columnar stacks. mdpi.com The properties of the resulting supramolecular assembly are highly dependent on the arrangement within these stacks. For example, eclipsed stacking with short intermolecular distances can lead to strong electronic coupling, which is essential for electrical conductivity and can also result in diamagnetic character through spin delocalization. nih.gov Conversely, staggered or slipped-stack arrangements can lead to weaker magnetic interactions. nih.gov The ability to control this self-assembly by choosing the appropriate metal, counter-ion, and crystallization conditions allows for the rational design of molecular materials with targeted electronic and magnetic functions. nih.govnih.gov

Host-Guest Inclusion Complexes with Cyclodextrins

The ability of cyclodextrins (CDs) to encapsulate guest molecules within their hydrophobic cavities is a cornerstone of supramolecular chemistry, with applications ranging from drug delivery to materials science. nih.govmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a less hydrophilic, or hydrophobic, inner cavity, which can trap appropriately sized guest molecules in aqueous solutions. acs.orgnih.gov This encapsulation is primarily driven by hydrophobic interactions and can significantly alter the physicochemical properties of the guest. acs.org

Specific research has been conducted on the formation of inclusion complexes between the sodium salt of maleonitriledithiolate (Na₂mnt) and various cyclodextrins, including α-CD, β-CD, γ-CD, and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). acs.orgnih.gov These studies confirm that the maleonitriledithiolate anion can act as a guest molecule, forming stable inclusion complexes.

Key findings from these investigations include:

Stoichiometry and Stability : The inclusion complex of the mnt anion with β-cyclodextrin was found to have a 1:1 host-to-guest stoichiometry. researchgate.net The stability of this complex in solution was quantified, with determined inclusion constants in the range of (2.45 ± 0.15) × 10³ to (3.10 ± 0.11) × 10³ M⁻¹, indicating a strong interaction between the host and guest. acs.org

Structural Analysis : Techniques such as induced circular dichroism (ICD) spectroscopy, in conjunction with quantum chemical calculations, have been employed to probe the structure of these complexes. nih.govresearchgate.net These methods help to determine the orientation of the guest anion within the host's cavity. researchgate.net For Na₂mnt, theoretical calculations predicted the orientation of a key electronic transition to be along the C=C double bond. nih.gov

Influence of Cyclodextrin (B1172386) Type : The size of the cyclodextrin cavity plays a crucial role. While Na₂mnt forms complexes with β-CD and HP-β-CD, no induced circular dichroism signals were observed for complexes with the smaller α-CD or the larger γ-CD, suggesting differences in the inclusion geometry or stability. acs.orgnih.gov Interestingly, with HP-β-CD, a dimeric host inclusion pattern was identified, where two cyclodextrin molecules encapsulate the guest, leading to more complex spectroscopic signals. nih.govresearchgate.net

This body of research demonstrates that maleonitriledithiolate can be successfully incorporated into cyclodextrin hosts, a principle that could be extended to its metal complexes for the development of novel supramolecular assemblies.

Crystal Engineering and Intermolecular Interactions

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. tandfonline.com The self-assembly of molecular components into ordered structures is governed by a delicate balance of non-covalent forces, including hydrogen bonds, π-π stacking, and other weak interactions. tandfonline.commdpi.com Metal complexes of maleonitriledithiolate are excellent candidates for crystal engineering due to their planar structures and the presence of multiple potential interaction sites.

A prime example is the ion-pair complex bis[1-(4'-nitrobenzyl)-3-cyanopyridinium]-bis(maleonitriledithiolate)nickelate(II), ([NO₂BzCNPy]₂[Ni(mnt)₂]). tandfonline.com Single-crystal X-ray diffraction analysis of this compound revealed a complex three-dimensional network structure arising from a variety of specific intermolecular interactions:

π-π Stacking : This is a significant interaction in the crystal packing, occurring between the aromatic rings of the components.

Weak Hydrogen Bonds : The structure is further stabilized by a network of weak C-H···N, C-H···O, and C-H···π hydrogen bonds.

These varied and numerous weak interactions work in concert to guide the self-assembly process, resulting in a well-defined supramolecular architecture. tandfonline.com This demonstrates how the principles of crystal engineering can be applied to maleonitriledithiolate complexes, using a combination of cations and anions whose size, shape, and functionality are chosen to promote specific packing motifs and, ultimately, to control the bulk properties of the material. The study of such metallo-supramolecular systems is a dynamic field, with the potential to create new materials for electronics and optics. rsc.org

Thermoelectric Materials Based on Maleonitriledithiolate Complexes

Thermoelectric materials, which convert heat directly into electricity and vice-versa, are critical for waste heat recovery and solid-state cooling technologies. The efficiency of a thermoelectric material is determined by the dimensionless figure of merit, ZT. A key challenge is to develop materials that are good electrical conductors (electron-crystals) but poor thermal conductors (phonon-glasses).

Coordination polymers based on metal-dithiolene complexes, particularly with ligands like maleonitriledithiolate and its derivatives, have emerged as a promising class of n-type thermoelectric materials. mdpi.com The development of efficient and stable n-type organic and organometallic conductors has historically lagged behind their p-type counterparts, making this a significant area of research. sciopen.comresearching.cn

Research into thermoelectric polymers based on maleonitriledithiolate and related ligands has yielded several important insights:

Intrinsic Conductivity : Many nickel-coordinated polymers are intrinsically conducting without the need for external dopants, which is a major advantage. researchgate.net For example, nanoparticles of the conductive coordination polymer based on nickel tetrathiooxalate, a related ligand system, exhibit a room-temperature electrical conductivity of approximately 0.8 S·cm⁻¹. scirp.org

Ligand and Backbone Engineering : The thermoelectric properties of these coordination polymers can be finely tuned. Modifying the organic ligand is a key strategy for modulating electrical conductivity and the Seebeck coefficient. chemrxiv.org A notable study demonstrated that changing the geometry of the polymer backbone by using a constitutional isomer of the ligand could switch the material's charge transport from p-type to n-type. nih.gov Specifically, a polymer with a linear backbone, poly(nickel-benzene-1,2,4,5-tetrakis(thiolate)) (Ni-btt), behaves as a p-type material, whereas its isomer with a zig-zag backbone, poly(nickel-benzene-1,2,3,4-tetrakis(thiolate)) (Ni-ibtt), is an n-type material. nih.gov

N-type Performance : Polymers based on the 1,1,2,2-ethenetetrathiolate (ett) ligand, which shares the same core as mnt, have shown excellent n-type thermoelectric properties. Poly[Naₓ(Ni-ett)] was reported to have a high power factor of approximately 30 μW·m⁻¹·K⁻². mdpi.com The development of such high-performance n-type polymers is crucial for the fabrication of efficient organic-based thermoelectric generators. nih.gov

The table below summarizes the thermoelectric properties of selected coordination polymers based on maleonitriledithiolate-type ligands.

| Polymer | Charge Carrier Type | Electrical Conductivity (S/cm) | Seebeck Coefficient (μV/K) |

|---|

Data sourced from references mdpi.comnih.gov. Note: "ett" is 1,1,2,2-ethenetetrathiolate; "HITP" is 2,3,6,7,10,11-hexaiminotriphenylene.

These findings underscore the significant potential of coordination polymers based on maleonitriledithiolate and its analogs for creating the next generation of flexible and efficient thermoelectric devices.

Biomimetic Research and Mechanistic Biological Insights

Modeling Biological Electron Transfer Systems

Complexes containing the maleonitriledithiolate ligand have been instrumental in modeling the electron transfer functions of metalloenzymes. The delocalized electronic structure of the dithiolene ligand allows it to act as a "non-innocent" ligand, meaning the ligand itself can be redox-active, a feature observed in some biological systems. This property is crucial for mimicking the electron-transferring capabilities of enzymes where the redox changes are not solely centered on the metal ion.

Synthetic analogues of iron-sulfur proteins and molybdenum/tungsten enzymes have been successfully constructed using mnt. nih.gov These models have been pivotal in understanding the electronic structures at the active sites of these enzymes. The facile one-electron oxidation or reduction observed in many mnt complexes, which suggests low reorganization energies for electron transfer, mirrors the efficient electron transfer seen in biological systems. nih.gov The study of these synthetic systems provides insights into how the protein environment around a metal center can tune its redox potential and facilitate rapid electron flow.

The non-innocent behavior of the dithiolene ligand in these models has been a key area of investigation. It has been shown that the ligand can actively participate in electron transfer by providing or accepting electrons, thereby modulating the formal oxidation state of the central metal atom. This has led to a deeper understanding of how metalloenzymes can access a range of redox states to carry out their catalytic functions.

| Complex Type | Biological System Modeled | Key Insight from Model |

|---|---|---|

| [Fe(mnt)n]z- | Iron-Sulfur Proteins | Demonstrates the role of sulfur-rich coordination in facilitating electron transfer and delocalizing electron density. |

| [Mo(O)x(mnt)2]z- | Molybdoenzymes (e.g., Sulfite (B76179) Oxidase) | Illustrates the interplay between the metal center and the dithiolene ligand in coupled electron-proton transfer reactions. |

| [W(O)x(mnt)2]z- | Tungstoenzymes (e.g., Acetylene Hydratase) | Provides a platform to study the electronic requirements for substrate activation at a tungsten-dithiolene active site. |

Understanding Sulfur Reactivity in Enzyme Mimics

The sulfur atoms of the maleonitriledithiolate ligand provide a direct means to probe the reactivity of sulfur in biological contexts. In many metalloenzymes, sulfur-containing amino acid residues (cysteine and methionine) or cofactors (like the pyranopterin dithiolene in molybdoenzymes) play crucial roles in catalysis. Mnt complexes serve as excellent mimics to study the behavior of these sulfur centers.

One of the most significant contributions of mnt-based enzyme mimics is in the field of oxo-transfer chemistry, which is central to the function of molybdoenzymes like sulfite oxidase and DMSO reductase. In these enzymes, an oxygen atom is transferred to or from a substrate in a reaction that involves a change in the oxidation state of the molybdenum center. Studies on complexes such as [MoO₂(mnt)₂]²⁻ have provided detailed mechanistic insights into this process. rsc.org It has been shown that the dithiolene ligands stabilize the different oxidation states of the molybdenum atom (Mo(IV), Mo(V), and Mo(VI)) involved in the catalytic cycle.

Furthermore, the "non-innocent" character of the mnt ligand allows for the exploration of how sulfur can participate in redox reactions beyond simply being a spectator ligand. The ability of the sulfur atoms to donate electron density to the metal center can influence the reactivity of the metal-oxo group, thereby tuning the catalytic activity of the enzyme mimic. This has led to a greater appreciation for the active role that sulfur ligands play in biological catalysis.

| Enzyme Mimic System | Enzyme Modeled | Insight into Sulfur Reactivity |

|---|---|---|

| [MoO₂(mnt)₂]²⁻ | Sulfite Oxidase | Demonstrates the ability of the dithiolene sulfur atoms to electronically modulate the Mo=O bond, influencing oxo-transfer reactivity. |

| [W(O)(mnt)₂]²⁻ | Acetylene Hydratase | Although its functional analogy has been debated, it has spurred research into the role of the dithiolene cofactor in substrate binding and activation at a tungsten center. |

| Binuclear Co(II) complexes with mnt | Models for reactions involving polysulfides | Shows the reluctance of the chelating dithiolate to undergo redox reactions with elemental sulfur, in contrast to terminal thiolates, providing insights into the stability of sulfur coordination in biological clusters. acs.org |

Mechanistic Studies of Bio-relevant Oxidative Processes (excluding clinical/safety)

Complexes of (E)-2,3-Dimercapto-2-butenedinitrile have proven to be highly effective in elucidating the mechanisms of various bio-relevant oxidative processes. Their utility as catalysts in model reactions allows for detailed kinetic and spectroscopic studies that would be difficult to perform on the native enzymes themselves.

A notable example is the use of molybdenum and tungsten dithiolene complexes, including those with mnt, as catalysts for the selective oxidation of sulfur mustard analogues. rsc.org This research is inspired by the detoxifying functions of certain enzymes. The study demonstrated that complexes like [WO₂(mnt)₂]²⁻ can efficiently and selectively oxidize 2-chloroethyl ethyl sulfide (B99878) (a sulfur mustard analogue) to its less toxic sulfoxide, avoiding overoxidation to the more toxic sulfone. rsc.org Mechanistic investigations, supported by computational studies, pointed to the in-situ formation of a peroxo species as the active oxidant. This work provides a clear example of how a bio-inspired model system can be used to understand and develop solutions for challenging oxidative transformations.

In the context of molybdoenzyme activity, kinetic studies of oxo-transfer reactions between mnt complexes and biologically relevant substrates have been particularly revealing. For instance, the reaction of [Mo(O)₂(mnt)₂]²⁻ with hydrogensulfite has been studied as a functional model for sulfite oxidase. rsc.org These studies have helped to delineate the factors that control the rate and specificity of oxygen atom transfer, including the electronic influence of the dithiolene ligand and the nature of the substrate.

| Model System | Bio-relevant Process | Mechanistic Insight |

|---|---|---|

| [MO₂(mnt)₂]²⁻ (M = Mo, W) | Detoxification of sulfur-containing compounds | Catalytic cycle involves the formation of a metal-peroxo intermediate as the active oxidizing agent for selective sulfoxidation. rsc.org |

| [Mo(O)₂(mnt)₂]²⁻ + HSO₃⁻ | Sulfite oxidation by Sulfite Oxidase | The reaction follows second-order kinetics, indicating a direct oxo-transfer mechanism, and highlights the role of the dithiolene ligand in stabilizing the reduced Mo(IV) state post-transfer. rsc.org |